molecular formula C25H18N4O2S3 B14527549 N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]naphthalene-1-sulfonamide CAS No. 62752-14-1

N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]naphthalene-1-sulfonamide

Cat. No.: B14527549
CAS No.: 62752-14-1
M. Wt: 502.6 g/mol
InChI Key: VSFXXYRWGMXUFM-UHFFFAOYSA-N
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Description

N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]naphthalene-1-sulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine ring substituted with phenylsulfanyl groups and a naphthalene sulfonamide moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with thiophenol to introduce the phenylsulfanyl groups. This intermediate is then reacted with naphthalene-1-sulfonamide under specific conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the sulfonamide or triazine ring.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified sulfonamide or triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]naphthalene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The phenylsulfanyl groups and the triazine ring play crucial roles in these interactions, allowing the compound to fit into the active sites of target molecules. This binding can disrupt normal cellular processes, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]benzenesulfonamide: Similar structure but with a benzene sulfonamide moiety instead of naphthalene.

    4,6-Bis(phenylsulfanyl)-1,3,5-triazine: Lacks the sulfonamide group, making it less versatile in certain applications.

Uniqueness

N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]naphthalene-1-sulfonamide stands out due to its combination of a triazine ring, phenylsulfanyl groups, and a naphthalene sulfonamide moiety. This unique structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.

Properties

CAS No.

62752-14-1

Molecular Formula

C25H18N4O2S3

Molecular Weight

502.6 g/mol

IUPAC Name

N-[4,6-bis(phenylsulfanyl)-1,3,5-triazin-2-yl]naphthalene-1-sulfonamide

InChI

InChI=1S/C25H18N4O2S3/c30-34(31,22-17-9-11-18-10-7-8-16-21(18)22)29-23-26-24(32-19-12-3-1-4-13-19)28-25(27-23)33-20-14-5-2-6-15-20/h1-17H,(H,26,27,28,29)

InChI Key

VSFXXYRWGMXUFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=NC(=NC(=N2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43)SC5=CC=CC=C5

Origin of Product

United States

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